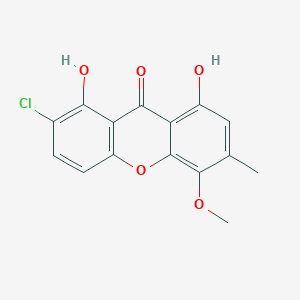
3,5,6-Triphenyl-1,4,2-dithiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Triphenyl-1,4,2-dithiazine is an organic compound belonging to the class of dithiazines. These compounds are characterized by a heterocyclic ring containing sulfur and nitrogen atoms. The presence of three phenyl groups attached to the dithiazine ring enhances its stability and reactivity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Triphenyl-1,4,2-dithiazine typically involves the nitrogen ring expansion of 1,3-dithiolium cation salts. This process is facilitated by iodine-ammonia methodology, which has been shown to be efficient in producing a wide range of 1,4,2-dithiazine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The key steps include the preparation of precursor compounds and their subsequent transformation under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5,6-Triphenyl-1,4,2-dithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
3,5,6-Triphenyl-1,4,2-dithiazine has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism by which 3,5,6-Triphenyl-1,4,2-dithiazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to specific biological outcomes. The pathways involved include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
- 2,4,6-Trimethyl-1,3,5-dithiazine
- 1,3,5-Dithiazine, perhydro, 2,4,6-trimethyl
Comparison: 3,5,6-Triphenyl-1,4,2-dithiazine is unique due to the presence of three phenyl groups, which enhance its stability and reactivity compared to other dithiazines. This structural feature makes it more suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
118535-59-4 |
|---|---|
Formule moléculaire |
C21H15NS2 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
3,5,6-triphenyl-1,4,2-dithiazine |
InChI |
InChI=1S/C21H15NS2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)24-22-21(23-19)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
JMALZEGKVDYZPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SN=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



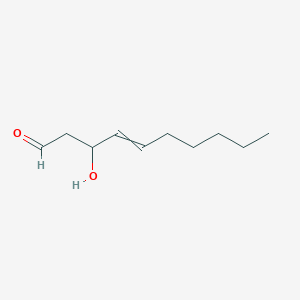

![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
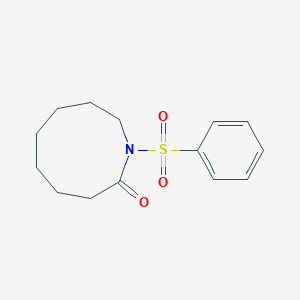
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)

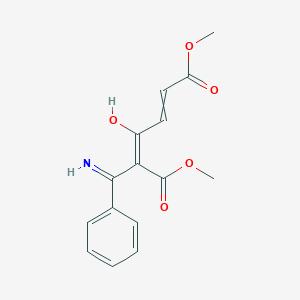

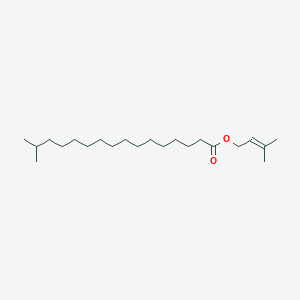
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
